molecular formula C10H22N2 B13303634 (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine

Katalognummer: B13303634
Molekulargewicht: 170.30 g/mol
InChI-Schlüssel: BBXZPBYTNUFDTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a dimethylamino group attached to a propylamine chain. It is used primarily in research and industrial applications.

Vorbereitungsmethoden

The synthesis of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine typically involves the reaction of cyclopropyl ethylamine with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted amines.

Wissenschaftliche Forschungsanwendungen

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine can be compared with other similar compounds, such as:

The presence of the cyclopropyl group in this compound makes it unique and may confer specific advantages in certain reactions or applications.

Eigenschaften

Molekularformel

C10H22N2

Molekulargewicht

170.30 g/mol

IUPAC-Name

N-(1-cyclopropylethyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C10H22N2/c1-9(10-5-6-10)11-7-4-8-12(2)3/h9-11H,4-8H2,1-3H3

InChI-Schlüssel

BBXZPBYTNUFDTR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC1)NCCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.